molecular formula C12H20ClNO4 B1426317 Methyl (2S,4S)-4-[(cyclopentylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-67-4

Methyl (2S,4S)-4-[(cyclopentylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1426317
CAS No.: 1354487-67-4
M. Wt: 277.74 g/mol
InChI Key: KGVLFDIKLCZCLR-IYPAPVHQSA-N
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Description

Methyl (2S,4S)-4-[(cyclopentylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is a synthetic organic compound known for its unique structural and chemical properties. This compound is characterized by the presence of a pyrrolidine ring, a cyclopentylcarbonyl group, and a methyl ester functionality. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S,4S)-4-[(cyclopentylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as an amino acid derivative, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of the Cyclopentylcarbonyl Group: The cyclopentylcarbonyl group is introduced via acylation reactions, often using cyclopentanoyl chloride in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentylcarbonyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the ester functionality, converting it into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the methoxy group with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl (2S,4S)-4-[(cyclopentylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is utilized in several fields:

    Chemistry: As a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Methyl (2S,4R)-4-[(cyclopentylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride: Differing in stereochemistry, this compound may exhibit different reactivity and biological activity.

    Ethyl (2S,4S)-4-[(cyclopentylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester, affecting its physical and chemical properties.

Uniqueness: Methyl (2S,4S)-4-[(cyclopentylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

methyl (2S,4S)-4-(cyclopentanecarbonyloxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4.ClH/c1-16-12(15)10-6-9(7-13-10)17-11(14)8-4-2-3-5-8;/h8-10,13H,2-7H2,1H3;1H/t9-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVLFDIKLCZCLR-IYPAPVHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC(=O)C2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC(=O)C2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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